

Spectroscopic and Biological Insights into Schisandrin C Epoxide and Its Precursor

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Compound of Interest

Compound Name: Schisandrin C epoxide

Cat. No.: B12101499

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for **Schisandrin C epoxide** and detailed information on the biological signaling pathways associated with its parent compound, Schisandrin C. Due to limitations in accessing the full text of the primary literature, a comprehensive quantitative analysis of **Schisandrin C epoxide**'s spectroscopic data is not included. However, this guide furnishes the key reference for this data and presents a thorough overview of the well-documented biological activities of Schisandrin C, which may offer insights into the potential activities of its epoxide derivative.

Spectroscopic Data for Schisandrin C Epoxide

The isolation and structural elucidation of **Schisandrin C epoxide** were first reported by Gayland F. Spencer, et al. in 1981. The primary reference containing the detailed spectroscopic data is:

“

Spencer, G. F., & Flippen-Anderson, J. L. (1981). Isolation and X-ray structure determination of a neolignan from Clerodendron inerme seeds. Phytochemistry, 20(12), 2757-2759.

While the full spectroscopic data from this publication is not publicly accessible through all databases, the molecular formula for **Schisandrin C epoxide** is reported as $C_{22}H_{22}O_7$, with a molecular weight of 398.41 g/mol .[\[1\]](#)

Table 1: General Properties of **Schisandrin C Epoxide**

Property	Value	Source
Molecular Formula	$C_{22}H_{22}O_7$	[1]
Molecular Weight	398.41	[1]
CAS Number	81345-36-0	

Further research is required to obtain the specific 1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) data from the primary literature or through experimental replication.

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of **Schisandrin C epoxide** are described in the aforementioned 1981 Phytochemistry article. Researchers are advised to consult this primary source for comprehensive methodological details.

Generally, the isolation of natural products like **Schisandrin C epoxide** from plant material, such as the seeds of *Clerodendron inerme*, involves the following steps:

Caption: General workflow for the isolation and characterization of natural products.

Spectroscopic data acquisition would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra recorded on a high-field NMR spectrometer using a deuterated solvent.
- Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and elemental composition.

- Infrared (IR) Spectroscopy: Analysis using an IR spectrophotometer to identify functional groups.

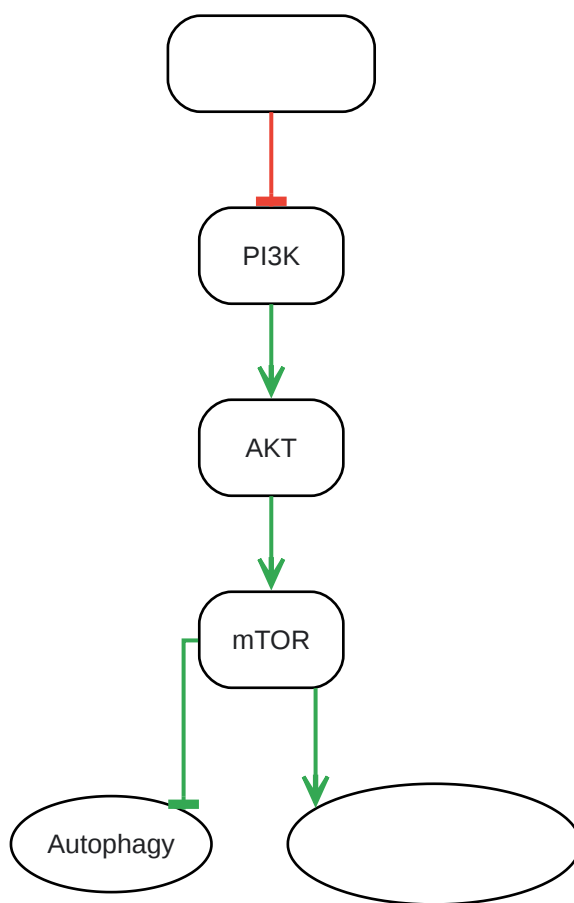
Signaling Pathways of Schisandrin C (Parent Compound)

Extensive research has been conducted on the biological activities of Schisandrin C, the parent compound of **Schisandrin C epoxide**. These studies have elucidated its involvement in several key signaling pathways, which are detailed below. It is important to note that while this information provides a valuable starting point, the biological activities of **Schisandrin C epoxide** may differ.

Schisandrin C has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects through the modulation of various signaling cascades.^[2]^[3]

PI3K/AKT/mTOR Pathway

Schisandrin C has been found to interfere with the PI3K/AKT/mTOR autophagy pathway.^[4] This pathway is crucial in regulating cell growth, proliferation, and survival. In the context of atherosclerosis, Schisandrin C was shown to promote autophagy by inhibiting the phosphorylation of PI3K, Akt, and mTOR.^[4]

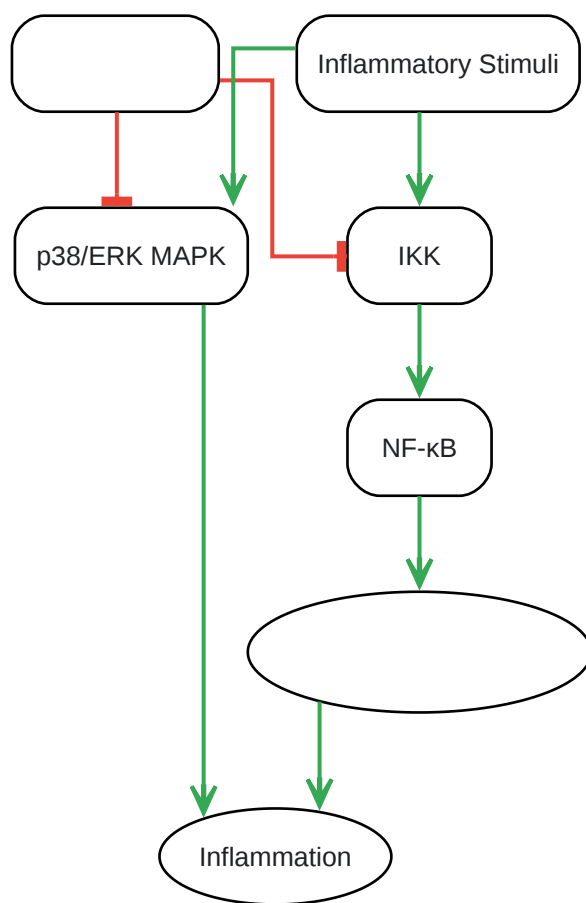


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Caption: Schisandrin C's inhibitory effect on the PI3K/AKT/mTOR pathway.

NF- κ B and MAPK Signaling Pathways

In the context of liver fibrosis, Schisandrin C has been demonstrated to regulate lipid metabolism and inflammation by inhibiting the NF- κ B and p38/ERK MAPK signaling pathways. [5] It downregulates inflammatory factors and the phosphorylation of key proteins in these pathways.[5][6]

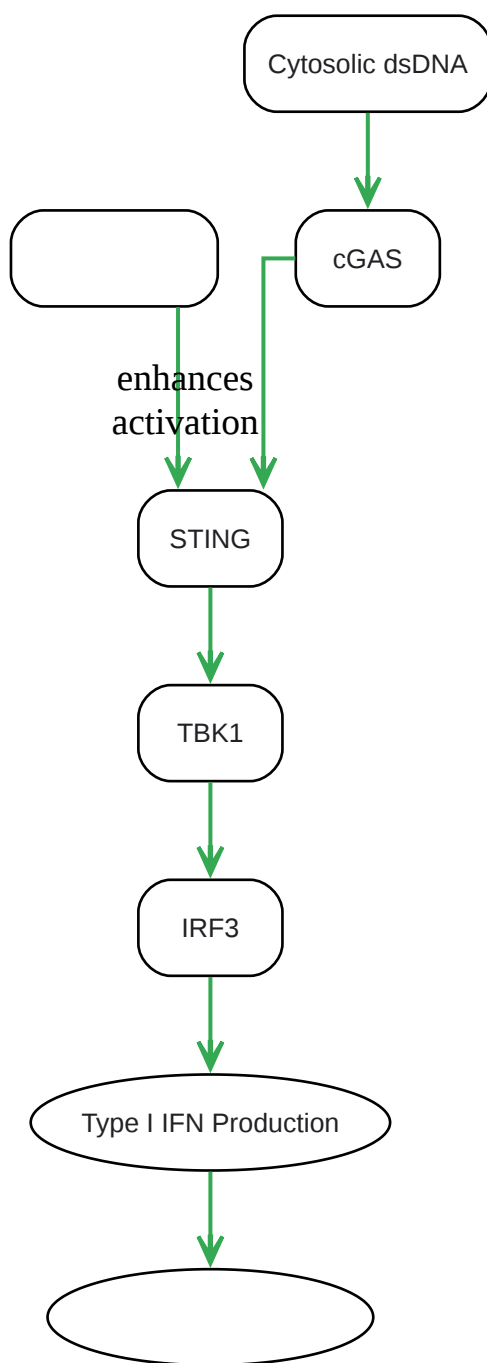


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Caption: Inhibition of NF-κB and MAPK pathways by Schisandrin C.

cGAS-STING Pathway

Recent studies have shown that Schisandrin C can enhance the activation of the cGAS-STING pathway, which is involved in the innate immune response.^[7] This activation leads to an enhanced type I interferon (IFN) response, which contributes to its anti-tumor effects.^[7]



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Caption: Schisandrin C enhances the cGAS-STING signaling pathway.

In summary, while the specific spectroscopic data for **Schisandrin C epoxide** remains to be fully compiled from its primary source, the extensive research on its parent compound, Schisandrin C, reveals a molecule with significant potential in modulating key cellular signaling

pathways. Further investigation into **Schisandrin C epoxide** is warranted to determine if it shares or possesses unique biological activities compared to Schisandrin C.

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